molecular formula C20H23N3S B11520067 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11520067
M. Wt: 337.5 g/mol
InChI Key: VGICELBGKHQNDQ-UHFFFAOYSA-N
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Description

The compound 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure that includes a triazole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Introduction of the Phenyl and Isobutyl Groups: The phenyl and isobutyl groups are introduced through alkylation reactions. For instance, the reaction of 4-isobutylbenzyl chloride with phenylhydrazine can yield the desired intermediate.

    Thiol Group Addition: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions, followed by cyclization to form the triazole-thiol structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

Medically, derivatives of this compound are explored for their potential use as anti-inflammatory and anticancer agents. The triazole-thiol structure is particularly interesting for its ability to interact with biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance. It is also explored for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through the triazole ring and thiol group. The triazole ring can bind to metal ions, which is crucial for its antimicrobial activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 1H-1,2,4-Triazole-3-thiol
  • 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

Compared to similar compounds, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the isobutyl and phenyl groups, which can enhance its biological activity and chemical stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H23N3S

Molecular Weight

337.5 g/mol

IUPAC Name

3-[1-[4-(2-methylpropyl)phenyl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N3S/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-21-22-20(24)23(19)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,22,24)

InChI Key

VGICELBGKHQNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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